molecular formula C14H10O2S B14748302 4,4'-Sulfanediyldibenzaldehyde CAS No. 1216-03-1

4,4'-Sulfanediyldibenzaldehyde

Cat. No.: B14748302
CAS No.: 1216-03-1
M. Wt: 242.29 g/mol
InChI Key: GWTWOYXFOWVANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Sulfanediyldibenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with thiourea, followed by hydrolysis to yield the desired product. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 4,4’-Sulfanediyldibenzaldehyde may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfanediyldibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiolates or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: 4,4’-Sulfanediyldibenzoic acid.

    Reduction: 4,4’-Sulfanediyldibenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Sulfanediyldibenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Sulfanediyldibenzaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfur atom can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Thiodibenzaldehyde: A closely related compound with similar chemical properties.

    4,4’-Sulfonylbisbenzaldehyde: Contains a sulfonyl group instead of a sulfur atom, leading to different reactivity and applications.

    4,4’-Methylenedibenzaldehyde: Contains a methylene bridge instead of a sulfur atom, resulting in different chemical behavior.

Uniqueness

4,4’-Sulfanediyldibenzaldehyde is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1216-03-1

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

4-(4-formylphenyl)sulfanylbenzaldehyde

InChI

InChI=1S/C14H10O2S/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H

InChI Key

GWTWOYXFOWVANH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)SC2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.